molecular formula C8H9NO2 B042127 Ethyl isonicotinate CAS No. 1570-45-2

Ethyl isonicotinate

Cat. No. B042127
CAS RN: 1570-45-2
M. Wt: 151.16 g/mol
InChI Key: MCRPKBUFXAKDKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl isonicotinate can be achieved under exceptionally mild conditions, such as room temperature without the need for a catalyst or solvent. For instance, ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols to afford novel polycondensed heterocyclic systems, indicating a regio- and stereospecific tandem cyclization process (Trofimov et al., 2012). Another synthesis approach involves using isonicotinic acid and anhydrous ethanol, catalyzed by p-toluenesulfonic acid supported on activated carbon under microwave irradiation, achieving a high yield of 97.18% (Jiang Hua-jiang, 2009).

Molecular Structure Analysis

The molecular structure of ethyl isonicotinate and its derivatives has been a subject of interest in the formation of coordination polymers. For instance, direct reactions between CuI and ethyl isonicotinate (EtIN) lead to coordination polymers with EtIN as terminal ligands, showing significant photoluminescence differences and moderate room temperature conductivities (Hassanein et al., 2015).

Chemical Reactions and Properties

Ethyl isonicotinate participates in various chemical reactions, forming complex structures with metals and acting as a precursor for further chemical transformations. For example, it forms 1:2 polymeric complexes of copper(II) azide, indicating its versatility in coordinating with metals and contributing to the structural diversity of metal-organic frameworks (Goher & Mautner, 1999).

Physical Properties Analysis

The physical properties of ethyl isonicotinate derivatives, such as their luminescence and electrical conductivity, are influenced by their supramolecular architecture. This is evident in the coordination polymers formed with CuI, where the differences in supramolecular architecture affect their physical properties, showcasing the material's potential in various applications (Hassanein et al., 2015).

Chemical Properties Analysis

The chemical properties of ethyl isonicotinate, such as its reactivity with hydrazine hydrate in non-aqueous medium to produce isoniazid, highlight its utility in pharmaceutical synthesis. This reactivity showcases its potential as a versatile building block in the synthesis of medically important compounds (Yadav et al., 2005).

Scientific Research Applications

  • Pest Management in Agriculture:

    • Ethyl isonicotinate, along with methyl isonicotinate and ethyl nicotinate, significantly increases the number of thrips captured in traps in an onion crop, suggesting their effectiveness for thrips management (Davidson, Butler, & Teulon, 2009).
    • Methyl isonicotinate demonstrates potential in thrips management strategies including mass trapping, lure and kill, and as a behavioral synergist with insecticides in various indoor and outdoor crops (Teulon et al., 2011).
    • It effectively captures 12 thrips species, including virus vectors, and can be used as a lure and behavioral synergist in thrips management strategies in both indoor and outdoor crops (Teulon et al., 2017).
  • Chemistry and Organic Synthesis:

    • Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems with regio- and stereospecific cyclization (Trofimov et al., 2012).
    • Direct anodic monofluorination of ethyl isonicotinate yields 2-fluoroisonicotinate, indicating potential for improved yield and conversion in organic synthesis (Konno, Shimojo, & Fuchigami, 1998).
  • Material Science and Coordination Chemistry:

    • Copper(I) cyanide and ethyl isonicotinate form a 3D-supramolecular coordination polymer with visible emission peaks, indicating potential in material science applications (Etaiw & El-bendary, 2010).
    • Copper(II) azide complexes with ethyl and methyl isonicotinates show promise for the synthesis of new compounds with diverse properties (Goher & Mautner, 1999).
  • Environmental and Health Studies:

    • Ethyl carbamate, related to ethyl isonicotinate, is found in alcoholic beverages and has been identified as carcinogenic, with a higher risk for liver cancer in men than in women (Baan et al., 2007).

Safety And Hazards

Ethyl isonicotinate should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting it in eyes, on skin, or on clothing . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Ethyl isonicotinate is a significant target in the fields of medicine, pharmaceuticals, and material chemistry . Its use in the synthesis of various pharmaceutical and biologically active compounds suggests that it will continue to be an important compound in these fields .

properties

IUPAC Name

ethyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRPKBUFXAKDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061789
Record name 4-Pyridinecarboxylic acid, ethyl ester
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Molecular Weight

151.16 g/mol
Source PubChem
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Product Name

Ethyl isonicotinate

CAS RN

1570-45-2
Record name Ethyl isonicotinate
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Record name Ethyl isonicotinate
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Record name ETHYL ISONICOTINATE
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Record name 4-Pyridinecarboxylic acid, ethyl ester
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Record name Ethyl isonicotinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
715
Citations
A Escuer, R Vicente, MAS Goher… - Inorganic …, 1996 - ACS Publications
Three compounds with formula [Mn(L) 2 (N 3 ) 2 ] n , in which L is 4-acpy = 4-acetylpyridine (1), Etinc = ethyl isonicotinate (2), and py = pyridine (3), have been studied from the magnetic …
Number of citations: 165 pubs.acs.org
MAS Goher, M Drátovský - Journal of Inorganic and Nuclear Chemistry, 1976 - Elsevier
… With isonicotinic acid and ethyl isonicotinate we isolated compounds with Cu/L ratios 1 : 1 for the former, and 1 : l, 1:2, 2:3, 1:3 and 1:4, depending on the anion, for the latter. …
Number of citations: 22 www.sciencedirect.com
I Martin, J Anvelt, L Vares, I Kühn… - Acta Chemica …, 1995 - actachemscand.org
… of ethyl isonicotinate (25 g, 0.165 mol) and concentrated sulfuric acid (8.8 ml, 0.165 mol) in … The solid residue (22 g) after concentration contained a 1:1 mixture of ethyl isonicotinate and …
Number of citations: 12 actachemscand.org
SEH Etaiw, H Marie - Solid State Sciences, 2018 - Elsevier
… Among them, we used in this study ethyl isonicotinate (EIN) and ethyl nicotinate (EN) as … In this study, we synthesized two new SC of Ni(II) cation with ethyl isonicotinate (EIN) and ethyl …
Number of citations: 16 www.sciencedirect.com
MAS Goher, QC Yang, TCW Mak - Polyhedron, 2000 - Elsevier
… [HL][Cu(NCS) 2 ] (HL=H-ethyl isonicotinate 3), have been prepared and characterized by … Complex 3 consists of an N-protonated ethyl isonicotinate cation and a polymeric [Cu(NCS) …
Number of citations: 49 www.sciencedirect.com
LD Ramos, G Cerchiaro, KPM Frin - Inorganica Chimica Acta, 2020 - Elsevier
In this work, fac-[Re(et-isonic)(NN)(CO) 3 ] + complexes, et-isonic = ethyl-isonicotinate, NN = 1,10-phenanthroline (phen), 4,7-diphenyl-1,10-phenanthroline (Ph 2 phen), 4,7-dichloro-1,…
Number of citations: 17 www.sciencedirect.com
GA Kostin, V Vorobyev, AA Mikhailov… - Journal of Molecular …, 2019 - Elsevier
New complexes of ruthenium nitrosyl with ethyl isonicotinate and pyrazine were prepared in the reaction of [RuNO(NO 2 ) 2 (H 2 O) 3 ] + with corresponding ligands. With the ligand …
Number of citations: 14 www.sciencedirect.com
SEH Etaiw, MM El-bendary - Journal of Inorganic and Organometallic …, 2010 - Springer
… Within these constraints, we have selected ethyl isonicotinate (EIN), which can act as a multi-dentate ligand with versatile binding and coordination modes, and cyanide as ligands with …
Number of citations: 29 link.springer.com
SEH Etaiw, TA Fayed, MM El-bendary… - Journal of Inorganic and …, 2017 - Springer
… polymer (CP) [Cd(EIN) 2 (SCN) 2 ], 1, and pink crystals of the coordination complex [Co(EIN) 4 (SCN) 2 ], 2 were prepared by the reaction of metal nitrate salt with ethyl isonicotinate (EIN…
Number of citations: 16 link.springer.com
L Liu, X Hong, X Hu - Journal of Flow Chemistry, 2022 - Springer
… Herein, we report a new approach for the direct electroreduction of ethyl isonicotinate (1) to produce 4-pyridinemethanol (2) by using an undivided flow reactor (Scheme 1). The …
Number of citations: 1 link.springer.com

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